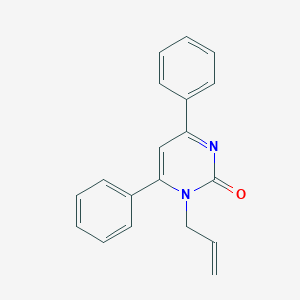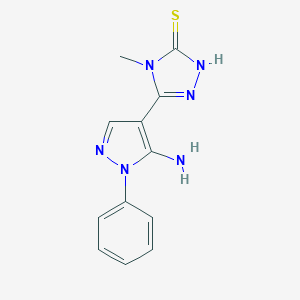
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, also known as ADP or allopurinol, is a chemical compound that has been widely used in scientific research for its unique properties. It was first discovered in 1956 and has since been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone involves the inhibition of xanthine oxidase, an enzyme that is involved in the production of uric acid. By blocking the activity of this enzyme, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone reduces the levels of uric acid in the blood, which can help to prevent the development of gout, kidney stones, and other conditions that are caused by high levels of uric acid.
Biochemical and Physiological Effects
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects, including the reduction of uric acid levels, the inhibition of xanthine oxidase activity, and the protection of neurons from oxidative stress. 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has also been shown to have antioxidant properties, which can help to reduce the damage caused by free radicals in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone in lab experiments is its well-established mechanism of action and safety profile. 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been used in clinical settings for decades and has been shown to be safe and effective in reducing uric acid levels and preventing gout and other conditions. However, one limitation of using 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone in lab experiments is that it may not be suitable for all types of research, as its effects are primarily focused on the inhibition of xanthine oxidase and the reduction of uric acid levels.
Future Directions
There are many potential future directions for research on 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, including its potential applications in cancer therapy, neuroprotection, and cardiovascular disease. One area of research that is currently being explored is the development of new 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone analogs that may have improved efficacy and safety profiles compared to the original compound. Another area of research is the identification of new targets for 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, which may help to expand its potential applications in various fields. Overall, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone is a promising compound with many potential applications in scientific research, and its continued study is likely to yield many new insights and discoveries in the years to come.
Synthesis Methods
The synthesis of 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone involves the reaction of 4,6-dichloropyrimidine with potassium hydroxide and allylamine, followed by the addition of phenylhydrazine and sodium ethoxide. The resulting compound is then treated with acetic anhydride and heated to form 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone.
Scientific Research Applications
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been used in various scientific research applications, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to inhibit the growth of cancer cells by blocking the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species. In neuroprotection, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to reduce the risk of heart attacks and strokes by lowering the levels of uric acid in the blood, which is a major risk factor for these conditions.
properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4,6-diphenyl-1-prop-2-enylpyrimidin-2-one |
InChI |
InChI=1S/C19H16N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h2-12,14H,1,13H2 |
InChI Key |
GJNFZFHPHWCEGN-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)

![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)